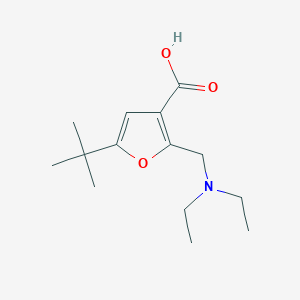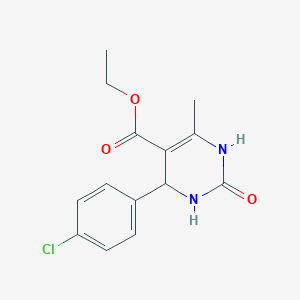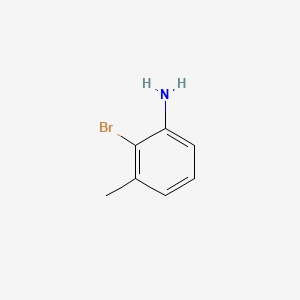
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid represents a significant class of heterocyclic compounds with a wide range of applications in chemistry and pharmacology due to its unique structural and functional properties. This compound serves as a versatile intermediate for synthesizing various biologically active molecules.
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles can be accomplished through various methods. One approach involves adopting a conventional method from cyclic β-keto esters, resulting in a series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters. This method's efficacy is underscored by thorough investigations using 1H, 13C NMR, and IR spectra, alongside HMBC, HSQC, COSY, and NOESY spectra for stereochemistry and structure confirmation (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydro-1H-indazole derivatives has been characterized by various spectroscopic techniques, confirming the indazole structure and elucidating the stereochemistry of the six-membered ring, which resembles that of keto esters. This structural analysis provides a foundation for understanding the compound's reactivity and potential applications (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Chemical Reactions and Properties
The chemical properties of this compound derivatives are influenced by their ability to undergo various reactions, including dimerization and functionalization. These reactions are pivotal in synthesizing diverse molecules with potential pharmacological activities. The pK values of these compounds have been reported, indicating their acidic nature and reactivity under different conditions (Škarić et al., 1969).
Physical Properties Analysis
The physical properties of this compound and its derivatives, including solubility, melting points, and crystal structure, are crucial for their practical applications. The crystal structure analysis provides insights into the compound's stability and potential for forming polymorphs, which can affect its biological activity and therapeutic efficacy (Hu Yong-zhou, 2008).
Chemical Properties Analysis
The chemical properties analysis reveals the compound's reactivity towards various chemical transformations, such as halogenation, nitration, and coupling reactions. These reactions are instrumental in modifying the compound's structure to enhance its biological activity or to create novel derivatives with improved pharmacological profiles. The synthesis and properties of these derivatives provide a foundation for the development of new drugs and diagnostic tools (Fedotov & Hotsulia, 2023).
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Actions
- A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were synthesized and tested for anti-inflammatory activity. The 1-aryl compounds showed high anti-inflammatory activity, with 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid being the most active compound of the series (Nagakura et al., 1979).
Synthesis and Structural Analysis
- A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters were synthesized. Structural analysis was conducted using 1H, 13C NMR, and IR spectra, confirming the indazole structure (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Antispermatogenic Agents
- A series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives were synthesized and studied for their effect on testicular weight and inhibition of spermatogenesis. Some compounds showed potent antispermatogenic activity (Corsi & Palazzo, 1976).
Antioxidant Properties
- A study prepared a series of tetrahydroindazoles, examining their in vitro antioxidant activity. Some compounds demonstrated moderate antioxidant activity, confirmed through DPPH and ABTS assays (Polo et al., 2016).
Structural Characteristics
- The structural properties of fluorinated NH-indazoles were determined by X-ray crystallography and magnetic resonance spectroscopy. The study revealed unique crystal structures and supramolecular interactions (Teichert et al., 2007).
Synthesis of Derivatives
- A series of new derivatives of ethyl-1H-indazole-3-carboxylate were described, featuring various aliphatic or aromatic acyl radicals. Some derivatives were tested for their antiarthritic effects and action on weight gain (Bistocchi et al., 1981).
Mécanisme D'action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and h-sgk (human serum and glucocorticoid dependent kinase) . These kinases play a crucial role in cell cycle regulation and response to DNA damage.
Mode of Action
Indazole derivatives generally interact with their targets by binding to the active site, thereby inhibiting the activity of the enzyme .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the potential targets, it can be inferred that the compound may induce cell cycle arrest and apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators like prostaglandin E2 . Additionally, it interacts with matrix metalloproteinases (MMPs), inhibiting their activity and thereby potentially reducing tissue degradation in inflammatory conditions . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In studies involving osteoarthritis cartilage explants, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), both of which are involved in the inflammatory response . Furthermore, it influences cell signaling pathways by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response . These effects suggest that this compound can modulate gene expression and cellular metabolism, contributing to its anti-inflammatory properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase-2 (COX-2), inhibiting its enzymatic activity and thus reducing the synthesis of pro-inflammatory prostaglandins . Additionally, it interacts with matrix metalloproteinases (MMPs) by binding to their catalytic domains, preventing the degradation of extracellular matrix components . These binding interactions and enzyme inhibitions are crucial for the compound’s anti-inflammatory and tissue-protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on COX-2 and MMPs for several weeks, although a gradual decrease in potency may occur . These findings are important for understanding the compound’s stability and long-term efficacy in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation and reduces tissue degradation without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal irritation and liver enzyme elevation . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble forms for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins such as albumin, which facilitates its distribution in the bloodstream . Additionally, the compound can cross cell membranes via passive diffusion and is localized in both the cytoplasm and nucleus . These transport and distribution characteristics are important for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is predominantly found in the cytoplasm, where it interacts with enzymes and other proteins . It can also localize to the nucleus, where it may influence gene expression by interacting with transcription factors . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXNHFZBFJMHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349466 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6076-13-7, 714255-28-4 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6076-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)
